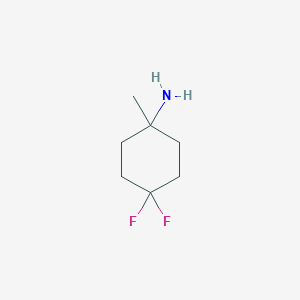

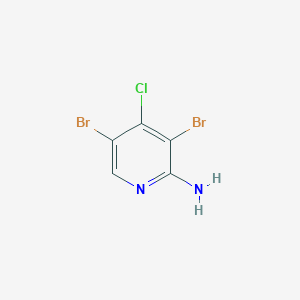

3,5-二溴-4-氯吡啶-2-胺

描述

“3,5-Dibromo-4-chloropyridin-2-amine” is a chemical compound with the molecular formula C5H3Br2ClN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

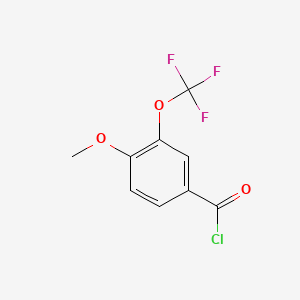

Synthesis Analysis

The synthesis of “3,5-Dibromo-4-chloropyridin-2-amine” involves the use of 4-chloropyridin-2-amine and N-bromosuccinimide in dichloromethane at room temperature . The reaction is stirred for one hour, after which the insoluble matter is separated by filtration. The filtrate is then concentrated under reduced pressure. The residue is purified by silica gel chromatography to obtain the compound .

Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-4-chloropyridin-2-amine” is characterized by its molecular formula C5H3Br2ClN2 . It has a molecular weight of 286.35 . The compound is achiral, meaning it does not have a non-superimposable mirror image .

Physical And Chemical Properties Analysis

“3,5-Dibromo-4-chloropyridin-2-amine” is a white to off-white powder or crystals . The compound is stored in a refrigerator and shipped at room temperature .

科学研究应用

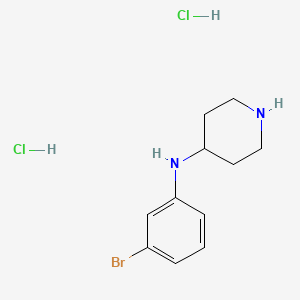

催化和选择性胺化

研究表明,3,5-二溴-4-氯吡啶-2-胺在催化中具有用途,特别是在选择性胺化过程中。例如,一项研究展示了由钯-Xantphos复合物催化的多卤吡啶的选择性胺化,其中5-溴-2-氯吡啶主要转化为5-氨基-2-氯吡啶,收率高且具有化学选择性 (Ji, Li, & Bunnelle, 2003)。

大环合成

另一个应用涉及合成新的多氮大环化合物。一项研究详细介绍了钯催化的3,5-二溴和3,5-二氯吡啶与线性多胺的胺化反应,导致含吡啶的大环化合物的形成。这个过程值得注意,因为它依赖于各种因素,如卤原子、多胺链的长度和催化系统的组成 (Averin et al., 2005)。

能量材料合成

这种化合物还与能量材料的合成相关。一项研究展示了从2-氯-3,5-二硝基吡啶-4-胺合成能量衍生物,通过硝化和随后的缩合过程获得,突出了它在创造新的能量化合物中的潜力 (Zhao Ku, 2015)。

固态荧光

3,5-二溴-4-氯吡啶-2-胺在荧光领域也具有重要意义。涉及4-氨基-2-芳基-6-氯吡啶-3,5-二氰基的反应导致衍生物表现出固态荧光,这对于发展荧光材料可能是有用的 (Ershov et al., 2017)。

药物中间体

此外,这种化合物在合成各种药物中间体方面起着重要作用。它在双卤吡啶的钯催化胺化反应中的应用为开发新的药物化合物提供了机会 (Wolfe et al., 2000)。

安全和危害

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

作用机制

Target of Action

This compound might interact with various proteins or enzymes in the body, but without specific studies, it’s challenging to identify the exact targets .

Mode of Action

The mode of action of 3,5-Dibromo-4-chloropyridin-2-amine is currently unknown due to the lack of specific research on this compound . It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes.

Biochemical Pathways

Without specific research, it’s difficult to determine the exact biochemical pathways affected by 3,5-Dibromo-4-chloropyridin-2-amine . .

Pharmacokinetics

For instance, it’s likely to have high gastrointestinal absorption and could potentially permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of 3,5-Dibromo-4-chloropyridin-2-amine’s action are currently unknown due to the lack of specific research on this compound . It’s possible that this compound could have various effects depending on its targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3,5-Dibromo-4-chloropyridin-2-amine . .

属性

IUPAC Name |

3,5-dibromo-4-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSFOPKQUAVZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

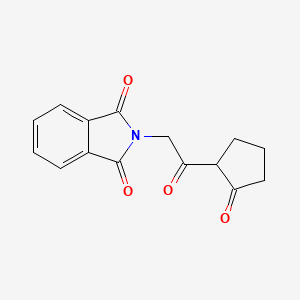

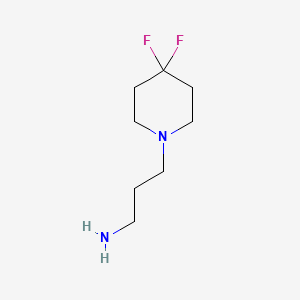

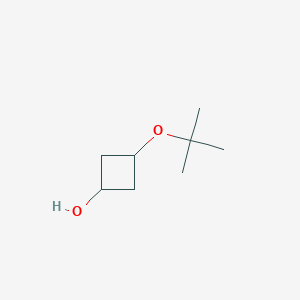

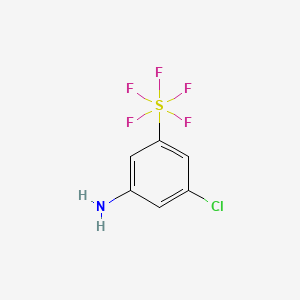

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)

![Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate](/img/structure/B1530389.png)

![3-Chloro-6-fluorobenzo[d]isoxazole](/img/structure/B1530392.png)

![4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1530399.png)